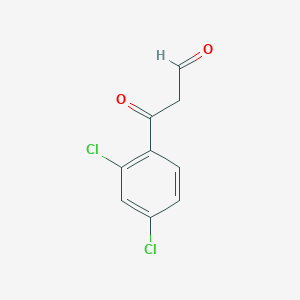
3-(2,4-Dichlorophenyl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-3-oxopropanal typically involves the chlorination of phenol derivatives. One common method includes the chlorination of 2,4-dichlorophenol under controlled conditions to obtain the desired product . The reaction is carried out in a chlorination tank with an exhaust treatment system, maintaining a vacuum and adjusting the chlorine flow rate to control the temperature between 20°C and 80°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced chlorination techniques and equipment to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-(2,4-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(2,4-Dichlorophenyl)-3-oxopropanal has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Spirodiclofen: A compound with a similar dichlorophenyl group, used as an acaricide.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a dichlorophenyl structure.
Uniqueness
3-(2,4-Dichlorophenyl)-3-oxopropanal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
生物活性
3-(2,4-Dichlorophenyl)-3-oxopropanal is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a dichlorophenyl group attached to a propanal moiety, enhances its reactivity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including detailed research findings, case studies, and data tables.
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 227.08 g/mol
- Structure : The compound features two chlorine atoms on the phenyl ring, which contribute to its biological activity by enhancing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study focusing on derivatives of 3-oxopropanal demonstrated their antibacterial activities against various strains of bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7 | Staphylococcus aureus | <16 µg/ml |
| 15 | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than Houttuynin and Levofloxacin |
| 16 | Escherichia coli | Not specified |
These findings suggest that the introduction of specific functional groups can enhance the antibacterial efficacy of similar compounds .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition. The binding affinity to specific enzymes disrupts normal cellular processes, which could be leveraged for therapeutic purposes.
Case Study: Enzyme Inhibition
A detailed investigation into the compound's mechanism of action revealed that it may interact with key metabolic enzymes involved in cancer progression. For instance, studies have shown that compounds structurally similar to this compound effectively inhibited cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammation and tumorigenesis .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to:
- Disruption of metabolic pathways
- Induction of apoptosis in cancer cells
- Reduction in bacterial viability through cell wall synthesis inhibition
Toxicological Profile
While the compound shows promise as a therapeutic agent, understanding its toxicological profile is crucial. Studies have indicated varying degrees of toxicity depending on concentration and exposure duration. For example:
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-3-oxopropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLRHUIVGXJZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














